3,3-Diphenylpropylamine

Catalog No.
S596955
CAS No.
5586-73-2
M.F
C15H17N
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Diphenylpropylamine

CAS Number

5586-73-2

Product Name

3,3-Diphenylpropylamine

IUPAC Name

3,3-diphenylpropan-1-amine

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2

InChI Key

KISZTEOELCMZPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2

Synonyms

1-Amino-3,3-diphenylpropane; 3,3-Diphenyl-1-propanamine; 3,3-Diphenyl-1-propylamine; Diphenylpropylamine; IEM 2011; NSC 137832; γ-Phenylbenzenepropanamine;

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2

Here's what we do know:

  • Organic synthesis: 3,3-Diphenylpropylamine can be used as a starting material for the synthesis of other organic compounds. For example, it can be used to prepare chiral amines through asymmetric alkylation reactions []. However, other readily available starting materials are often preferred for these purposes.
  • Potential biological activity: Some studies suggest that 3,3-Diphenylpropylamine may possess biological activity, but further investigation is needed. For instance, one study reported weak antibacterial activity against certain bacterial strains []. However, the significance and potential applications of this finding require further exploration.

3,3-Diphenylpropylamine is an organic compound characterized by its diphenylpropylamine structure. Its chemical formula is C16_{16}H19_{19}N, and it features a propylamine backbone with two phenyl groups attached to the third carbon of the propyl chain. This compound is notable for its role as a precursor in various chemical syntheses and its potential applications in pharmaceuticals, particularly in cardiovascular treatments and as a bifunctional molecule.

  • Skin and eye irritation: Amine groups can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation may cause respiratory irritation [].
  • Flammability: Organic compounds like 3,3-DPP can be flammable [].
, including:

  • Alkylation Reactions: It can undergo Friedel-Crafts alkylation to produce 3,3-diphenylpropionitrile, which can then be reduced to yield the amine.
  • Hydrogenation: The conversion of 3,3-diphenylpropionitrile to 3,3-diphenylpropylamine typically involves catalytic hydrogenation under specific conditions (e.g., temperature and pressure) .
  • Methylation: It can be methylated to form N-methyl-3,3-diphenylpropylamine, enhancing its solubility and biological activity .

Research indicates that 3,3-diphenylpropylamine exhibits various biological activities. It has been studied for its potential use in treating cardiovascular diseases due to its ability to interact with certain receptors in the body. Additionally, it may possess neuroprotective properties and has been investigated for its effects on neurotransmitter systems .

The synthesis of 3,3-diphenylpropylamine can be accomplished through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of cinnamyl nitrile with benzene in the presence of aluminum trichloride as a catalyst to form 3,3-diphenylpropionitrile.
  • Catalytic Hydrogenation: The nitrile is then subjected to hydrogenation using a metal catalyst (e.g., palladium or nickel) in the presence of ammonia to yield 3,3-diphenylpropylamine .
  • Methylation: Further reactions can lead to N-methyl-3,3-diphenylpropylamine, enhancing the compound's pharmacological properties .

3,3-Diphenylpropylamine finds applications primarily in the pharmaceutical industry. Its derivatives are used in:

  • Cardiovascular Treatments: The compound's ability to modulate cardiovascular functions makes it a candidate for drug development.
  • Neuropharmacology: It may influence neurotransmitter systems, suggesting potential uses in treating neurological disorders.
  • Chemical Synthesis: As a versatile intermediate, it serves as a building block for various organic compounds .

Studies on 3,3-diphenylpropylamine have focused on its interactions with various biological targets. It has shown promise in modulating receptor activity related to cardiovascular functions and neurotransmitter systems. For instance:

  • Receptor Binding Studies: Investigations into how this compound interacts with adrenergic receptors have provided insights into its potential therapeutic effects.
  • Metabolic Studies: Understanding how it is metabolized within biological systems helps predict its efficacy and safety profiles .

Several compounds share structural similarities with 3,3-diphenylpropylamine. These include:

Compound NameStructure TypeUnique Features
FendilineDiphenylpropylamine derivativeUsed primarily for cardiovascular conditions
PrenylamineDiphenylpropylamine derivativeKnown for its action on adrenergic receptors
MilverineDiphenylpropylamine derivativeExhibits muscle relaxant properties
LercanidipineCalcium channel blockerUsed in hypertension treatment
DelucemineBifunctional moleculePotential applications in neuropharmacology

Uniqueness of 3,3-Diphenylpropylamine

What sets 3,3-diphenylpropylamine apart from these similar compounds is its specific structural configuration that allows for unique interactions at receptor sites. Its bifunctional nature also enables it to be conjugated with other agents for enhanced therapeutic effects . This versatility makes it a valuable compound in both research and clinical applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.136099547 g/mol

Monoisotopic Mass

211.136099547 g/mol

Heavy Atom Count

16

UNII

C31E561S64

Related CAS

1019-05-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5586-73-2

Wikipedia

3,3-Diphenylpropylamine

Dates

Modify: 2023-08-15

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